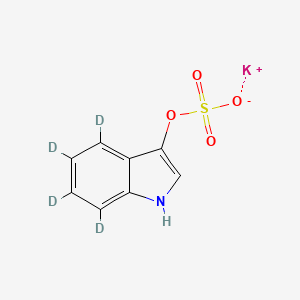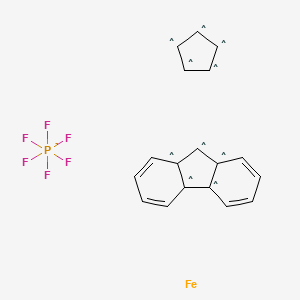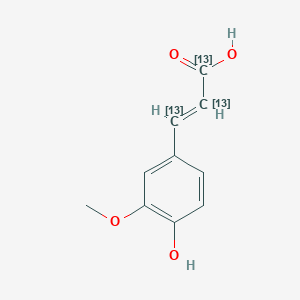
Acetaldehyde,daih derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is used as an analytical standard and has various applications in scientific research and industry.
Preparation Methods
The preparation of acetaldehyde, DAIH derivative involves the reaction of acetaldehyde with 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) in an acidified solution of chloroform . This reaction forms fluorescent DAI hydrazones, which can be extracted with acetonitrile and separated by reversed-phase high-performance liquid chromatography (HPLC) with fluorimetric detection .
Chemical Reactions Analysis
Acetaldehyde, DAIH derivative undergoes several types of chemical reactions, including:
Oxidation: Acetaldehyde can be oxidized to acetic acid in the presence of oxygen and water.
Reduction: Acetaldehyde can be reduced to ethanol using hydrogenation catalysts.
Common reagents used in these reactions include hydrogenation catalysts, ammonia, and primary amines. The major products formed from these reactions are acetic acid, ethanol, and imine derivatives.
Scientific Research Applications
Acetaldehyde, DAIH derivative is widely used in scientific research for various applications, including:
Environmental Analysis: It is used for the sensitive detection of atmospheric formaldehyde and acetaldehyde by forming fluorescent DAI hydrazones.
Chemical Industry: Acetaldehyde is an important intermediate in the manufacturing of various compounds, including acetic acid, ethyl acetate, and pentaerythritol.
Biological Research: Acetaldehyde is involved in the metabolic processes of plants and animals and is used in studies related to fermentation and metabolic pathways.
Mechanism of Action
The mechanism of action of acetaldehyde, DAIH derivative involves the formation of fluorescent DAI hydrazones through the reaction of acetaldehyde with DAIH . This reaction is facilitated by the presence of an acidified solution of chloroform. The molecular targets and pathways involved in this reaction include the carbonyl group of acetaldehyde and the hydrazone group of DAIH.
Comparison with Similar Compounds
Acetaldehyde, DAIH derivative is unique due to its ability to form stable fluorescent hydrazones, which are useful for sensitive detection and analysis . Similar compounds include:
Formaldehyde, DAIH derivative: Used for the detection of formaldehyde in the environment.
Acetone, DAIH derivative: Used for the detection of acetone in various matrices.
These similar compounds share the ability to form fluorescent hydrazones with DAIH, but acetaldehyde, DAIH derivative is particularly notable for its stability and sensitivity in detection applications.
Properties
Molecular Formula |
C25H20N2O2 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(3E)-2-(2,2-diphenylacetyl)-3-[(E)-ethylidenehydrazinylidene]inden-1-one |
InChI |
InChI=1S/C25H20N2O2/c1-2-26-27-23-19-15-9-10-16-20(19)24(28)22(23)25(29)21(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h2-16,21-22H,1H3/b26-2+,27-23- |
InChI Key |
IKWSJQIXRGFICA-JPUYTKAPSA-N |
Isomeric SMILES |
C/C=N/N=C/1\C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058306.png)


![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12058326.png)








